2-Phenoxy-5-(trifluoromethyl)pyridine
Description
2-Phenoxy-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound featuring a pyridine core substituted with a phenoxy group (-OPh) at the 2-position and a trifluoromethyl (-CF₃) group at the 5-position. The trifluoromethyl group imparts electron-withdrawing properties, enhancing the compound’s stability and influencing its reactivity. This structural motif is common in agrochemicals and pharmaceuticals due to its resistance to metabolic degradation . The phenoxy substituent contributes to lipophilicity and steric bulk, affecting molecular interactions in biological or material systems.
Properties
IUPAC Name |
2-phenoxy-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO/c13-12(14,15)9-6-7-11(16-8-9)17-10-4-2-1-3-5-10/h1-8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGUJZLNSPLGSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=NC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40429251 | |
| Record name | 2-phenoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
105626-77-5 | |
| Record name | 2-phenoxy-5-(trifluoromethyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40429251 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenoxy-5-(trifluoromethyl)pyridine typically involves the reaction of 2-chloro-5-(trifluoromethyl)pyridine with phenol in the presence of a base . The reaction is usually carried out under reflux conditions to ensure complete conversion. The base used can be potassium carbonate or sodium hydroxide, and the solvent is often an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Phenoxy-5-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, although these reactions are less common.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products: The major products depend on the specific reaction and conditions. For example, substitution with an amine would yield an aminopyridine derivative, while coupling reactions would produce biaryl compounds .
Scientific Research Applications
2-Phenoxy-5-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 2-Phenoxy-5-(trifluoromethyl)pyridine depends on its specific application. In biological systems, the trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with molecular targets. The phenoxy group can participate in hydrogen bonding and other interactions with proteins and enzymes, potentially inhibiting their activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Substituent Variations
Key pyridine derivatives with trifluoromethyl groups and analogous substituents include:
Physicochemical Properties
- Electron-Withdrawing Effects : The -CF₃ group stabilizes the pyridine ring, reducing electron density and increasing resistance to oxidation. Chlorine substituents (e.g., in 2,3-dichloro derivatives) further enhance electrophilicity, aiding nucleophilic substitution reactions .
- Lipophilicity: Phenoxy and alkyl/aryl substituents increase logP values, improving membrane permeability. For example, this compound has higher lipophilicity than its chloro-substituted analogs .
- Thermal Stability: Halogenated derivatives (e.g., 2,3-dichloro-5-CF₃-pyridine) exhibit higher melting points (e.g., MP = -2°C) compared to non-halogenated analogs due to stronger intermolecular forces .
Metabolic and Toxicological Profiles
- Metabolic Stability : Trifluoromethyl groups resist oxidative degradation, as seen in 5-trifluoromethyl-2'-deoxyuridine, which remains intact in vivo .
Key Research Findings
- Electrochemical Applications: Ruthenium complexes with CF₃-pyridine ligands (e.g., TF1–TF4) show improved photovoltaic efficiency (η = 9.2–10.1%) compared to non-fluorinated analogs .
- Herbicidal Selectivity : 2-Chloro-5-CF₃-pyridine derivatives exhibit 90% efficacy against barnyard grass while sparing cotton crops .
- Drug Design : Incorporating CF₃ groups into pyridine-based kinase inhibitors enhances target binding affinity by 3–5-fold compared to methyl substituents .
Biological Activity
2-Phenoxy-5-(trifluoromethyl)pyridine (C12H8F3NO) is an organic compound that has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications in various fields, particularly in pharmaceuticals and agrochemicals.
Overview
This compound features a trifluoromethyl group that enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development. The compound's molecular weight is approximately 239.19 g/mol, and its structure allows it to interact with various biological targets.
Target Interactions
The biological activities of this compound are attributed to its interactions with specific enzymes and proteins. The trifluoromethyl group enhances binding affinity to certain targets, influencing enzyme inhibition or activation. It has been shown to affect cellular signaling pathways, gene expression, and metabolic processes by modulating the activity of kinases and transcription factors.
Biochemical Pathways
The compound's mechanism involves binding to active or allosteric sites on enzymes, which can lead to significant changes in biochemical pathways. For instance, it has been observed to inhibit cytochrome P450 enzymes (CYP1A2 and CYP2C19), crucial for drug metabolism. This inhibition can alter the pharmacokinetics of co-administered drugs, highlighting its importance in pharmacology.
Biological Activity
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. It has been investigated for its efficacy against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungal pathogens like Aspergillus flavus and Candida albicans. The compound demonstrates bacteriostatic effects, which are significant for potential therapeutic applications in treating infections .
Cellular Effects
In laboratory studies, this compound has shown the ability to influence cell function by modulating cell signaling pathways. Its effects vary with dosage; lower doses may exhibit minimal impact while higher doses lead to pronounced biochemical changes. The compound's stability under specific conditions affects its long-term efficacy in cellular environments.
Case Studies
- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various pyridine derivatives, this compound was found to inhibit the growth of S. aureus effectively at concentrations as low as 0.0227 µM .
- Enzyme Inhibition : A pharmacological assessment revealed that this compound significantly inhibits CYP1A2 and CYP2C19 enzymes, affecting drug metabolism pathways.
- Cell Viability Studies : In cytotoxicity assays against cancer cell lines (e.g., A549), this compound demonstrated an IC50 value indicating effective inhibition of cell proliferation compared to standard chemotherapeutic agents .
Summary Table of Biological Activities
| Biological Activity | Target/Effect | Concentration/IC50 |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | 0.0227 µM |
| Enzyme Inhibition | CYP1A2, CYP2C19 | Significant inhibition |
| Cytotoxicity | A549 Cell Line | IC50 value < standard drug |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
